
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a primary amine with a thiocarbonyl compound under acidic conditions. The primary amine used is often derived from pyridine, while the thiocarbonyl compound can be a thioketone or a thioester.
Introduction of Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction. This involves the reaction of a hexadecyl halide (such as hexadecyl bromide) with the thiazolidine intermediate.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or hexadecyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals, surfactants, and materials with specific properties.
作用机制
The mechanism of action of 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring and pyridinyl group allow it to form hydrogen bonds and hydrophobic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: Lacks the hexadecyl chain, making it less hydrophobic and potentially less effective in certain applications.
5-Hexadecyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: Similar structure but without the methyl group, which may affect its reactivity and interaction with targets.
5-Hexadecyl-4-methyl-1,3-thiazolidine-2-thiol: Lacks the pyridinyl group, which may reduce its ability to interact with certain biological targets.
Uniqueness: : The presence of the hexadecyl chain, methyl group, and pyridinyl substituent in 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol makes it unique in terms of its hydrophobicity, reactivity, and ability to interact with a wide range of molecular targets
属性
CAS 编号 |
61237-13-6 |
|---|---|
分子式 |
C25H44N2S2 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
5-hexadecyl-4-methyl-3-pyridin-2-yl-1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C25H44N2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-22(2)27(25(28)29-23)24-20-17-18-21-26-24/h17-18,20-23,25,28H,3-16,19H2,1-2H3 |
InChI 键 |
XZHHWWOEDGZJRO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1C(N(C(S1)S)C2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)


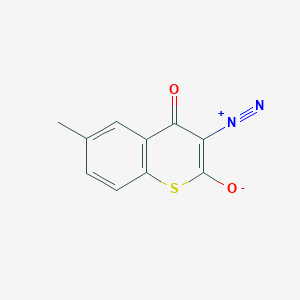
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
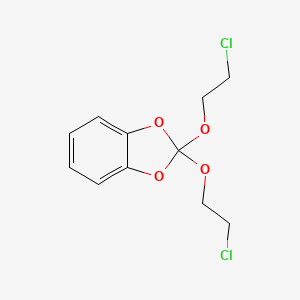
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
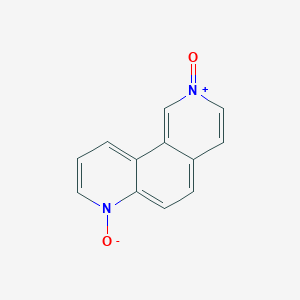
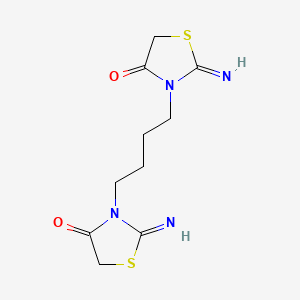
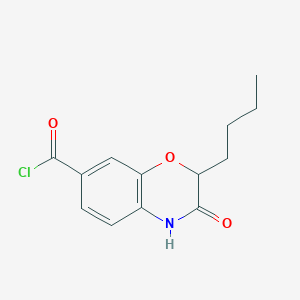
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

